Desmethyl Celecoxib - 170569-87-6

Desmethyl Celecoxib

Catalog Number: EVT-1209062
CAS Number: 170569-87-6
Molecular Formula: C16H12F3N3O2S
Molecular Weight: 367.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is a class of pyrazolyl benzenesulfonamide compounds used in treating inflammation and inflammation-related disorders . It has been used for the treatment of inflammation or an inflammation-associated disorder .


Molecular Structure Analysis

The molecular formula of “4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is C17H14F3N3O2S . The molecular weight is 381.37 g/mol .

Synthesis Analysis

The synthesis of 4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide involves a multi-step process starting from para-methyl-acetophenone and ethyl trifluoroacetate. [] The process typically involves the following key steps:

  • Formation of a chalcone intermediate: This step involves a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and benzaldehyde. []

  • Formation of the pyrazole ring: The chalcone intermediate is then reacted with hydrazine hydrate, leading to the formation of the pyrazole ring. [, ]

  • Introduction of the sulfonamide group: The final step involves the introduction of the sulfonamide group by reacting the pyrazole intermediate with an appropriate benzenesulfonyl chloride derivative. [, ]

The specific reaction conditions and reagents used in each step can vary depending on the desired substituents on the pyrazole ring and the benzene ring. [, , ]

Molecular Structure Analysis

The molecular structure of 4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography. [, , , ] Key features of its molecular structure include:

  • Significant twists: The molecule exhibits significant twists between the pyrazole ring and the attached phenyl and benzenesulfonamide rings. [, ] For instance, in one study, the dihedral angle between the pyrazole plane and the N-bound benzene ring was found to be 57.12° while the angle between the pyrazole plane and the C-bound benzene ring was 29.75°. []
  • Hydrogen bonding: The presence of N—H⋯O(sulfonamide) and N—H⋯N(pyrazole) hydrogen bonds contributes to its supramolecular structure. [, ] These hydrogen bonds can lead to the formation of supramolecular tubes and layers, influencing the compound's crystal packing. []
Chemical Reactions Analysis
  • Oxidation: The selective oxidation of the methyl group on the benzene ring to a carboxylic acid is a crucial step in synthesizing derivatives. []

  • Esterification: The carboxylic acid derivative can be further reacted with an alcohol to form an ester, which can be used as an intermediate in the synthesis of other derivatives. []

  • Hydrazinolysis: The ester derivative can undergo hydrazinolysis to form a carbohydrazide, providing a site for further derivatization. []

  • Condensation reactions: The carbohydrazide derivative can react with various benzaldehyde derivatives to form Schiff base-containing compounds, expanding the structural diversity of potential drug candidates. []

Mechanism of Action

The primary mechanism of action of 4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide involves the inhibition of the COX-2 enzyme. [, , ] COX-2 is responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain. [] By selectively inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. [, , ]

  • Inhibition of P-Glycoprotein (P-gp) Activity: Studies have shown that this compound can directly inhibit P-gp, a transmembrane protein responsible for multidrug resistance in cancer cells. [] This inhibition could enhance the efficacy of chemotherapeutic drugs like doxorubicin by increasing their intracellular retention. []

  • Suppression of NF-κB Activation: This compound has been shown to suppress the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory responses. [] By suppressing NF-κB activation, it can potentially downregulate the expression of pro-inflammatory cytokines and other mediators involved in inflammation. []

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Research indicates that this compound can modulate the phosphorylation of various MAPKs, including p38, ERK, and JNK. [] These kinases play crucial roles in cellular responses to stress and inflammatory stimuli. []

Applications
  • Anti-inflammatory agent: Its potent and selective COX-2 inhibitory activity makes it a valuable tool in studying inflammatory processes and evaluating its potential as a therapeutic agent for inflammatory diseases. [, , , , ]

  • Analgesic agent: Its ability to reduce pain by inhibiting prostaglandin synthesis makes it a potential candidate for developing new analgesics. [] Studies have shown its effectiveness in reducing formalin-induced paw edema in rats. []

  • Chemosensitizer in cancer therapy: Its ability to inhibit P-gp activity suggests its potential use as a chemosensitizer in cancer treatment. [] By inhibiting P-gp, it could enhance the efficacy of existing chemotherapeutic drugs. []

  • Tool compound in drug discovery: Its well-characterized structure and the availability of synthetic methods make it a valuable tool compound for developing novel derivatives with potentially improved pharmacological properties. [, ]

Future Directions
  • Development of novel derivatives: Exploring new synthetic approaches and structural modifications could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. []

    Compound Description: SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor. Studies have shown its potential in reducing liver inflammation and fibrosis [], ameliorating cholecystokinin-octapeptide-induced acute pancreatitis [], and enhancing doxorubicin cytotoxicity in human esophageal squamous cell carcinoma cells []. It achieves the latter by inhibiting P-glycoprotein activity, thereby increasing intracellular doxorubicin retention [].

2,3,5,6-Tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

    Compound Description: This compound is a deuterated analog of celecoxib investigated for its anti-inflammatory effects []. In a study using the formalin-induced edema model in rats, it showed a tendency to decrease serum ceruloplasmin levels, an inflammatory marker [].

    Compound Description: Celecoxib is a potent and selective COX-2 inhibitor. It demonstrates favorable pharmacokinetic properties and is currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis [].

    Relevance: Celecoxib belongs to the 1,5-diarylpyrazole class of COX-2 inhibitors, which also includes 4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide []. Both share the same core structure with a methyl group at the para position of the phenyl ring at the 5-position of the pyrazole ring in celecoxib.

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

    Compound Description: OSU-03012 is a derivative of celecoxib and a known phosphoinositide-dependent kinase 1 (PDK1) inhibitor [, ]. It exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in thyroid cancer cell lines []. This compound also prevents the Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells [].

4-[1-(4-Aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (Celecoxib)

    Compound Description: Celecoxib is a selective COX-2 inhibitor. It is used as a starting material to synthesize various novel 4-{5-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides with potent anti-inflammatory activity and minimal ulcerogenic effects [].

    Compound Description: This series of compounds, synthesized from celecoxib, demonstrates potent anti-inflammatory activity in the carrageenan-induced rat paw oedema model []. Some compounds in this series exhibit greater in vivo anti-inflammatory activity than celecoxib itself, with minimal to no ulcerogenic effects [].

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

    Compound Description: This compound shares a similar structure to the target compound, with the key difference being the replacement of the phenyl group at the 5-position of the pyrazole ring with a furan ring [].

4-[3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

    Compound Description: This compound demonstrates promising anti-breast cancer activity []. It was synthesized through a cyclocondensation reaction and its binding affinity to estrogen receptor α (ERα) was evaluated using molecular docking studies [].

4-(3-(2-Chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (EMP-1)

    Compound Description: EMP-1 is a synthesized pyrazoline derivative with potential anti-breast cancer activity, confirmed by molecular docking studies showing a strong binding energy to the target protein [].

Properties

CAS Number

170569-87-6

Product Name

Desmethyl Celecoxib

IUPAC Name

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H12F3N3O2S

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)

InChI Key

MQPLMBSDWYIIID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Synonyms

4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.